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molecular formula C6H11N3O B1419784 1-(2-methoxyethyl)-1H-pyrazol-3-amine CAS No. 899899-20-8

1-(2-methoxyethyl)-1H-pyrazol-3-amine

Cat. No. B1419784
M. Wt: 141.17 g/mol
InChI Key: CIZWSGSWDKEWQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07678815B2

Procedure details

3-Aminopyrazole (2 g, 23 mmol) were dissolved in 15 ml DMSO. Potassium hydroxide (3.8 g, 69 mmol) was added and the mixture was stirred at room temperature for 30 min. 2-Bromoethyl methyl ether (3.2 g, 23 mmol) was added and stirring was continued at room temperature overnight. The reaction mixture was poured into 100 ml brine and extracted three time with 100 ml ethyl acetate. The organic phases were pooled, dried with sodium sulfate and evaporated. The two regiosomers were separated by flash chromatography and the title compound was obtained as a brown oil (0.824 g, 25%), MS (ISP): m/e=142.1 (M+H+).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step Two
Quantity
3.2 g
Type
reactant
Reaction Step Three
Name
brine
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Yield
25%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:6]=[CH:5][NH:4][N:3]=1.[OH-].[K+].[CH3:9][O:10][CH2:11][CH2:12]Br>CS(C)=O.[Cl-].[Na+].O>[CH3:9][O:10][CH2:11][CH2:12][N:4]1[CH:5]=[CH:6][C:2]([NH2:1])=[N:3]1 |f:1.2,5.6.7|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC1=NNC=C1
Name
Quantity
15 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
3.8 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
3.2 g
Type
reactant
Smiles
COCCBr
Step Four
Name
brine
Quantity
100 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued at room temperature overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted three time with 100 ml ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The two regiosomers were separated by flash chromatography

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COCCN1N=C(C=C1)N
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.824 g
YIELD: PERCENTYIELD 25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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